2-Methyl-5-(pyrrolidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C12H18N2. It is characterized by the presence of a methyl group at the second position and a pyrrolidinyl group at the fifth position on an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pyrrolidin-1-yl)aniline typically involves the reaction of aniline with pyrrolidine under basic conditions. One common method is to react 2-methylaniline with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or crystallization may also be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-5-(pyrrolidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-5-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(pyrrolidin-1-yl)methyl)aniline
- 2-(Pyrrolidin-1-yl)aniline
- 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Uniqueness
2-Methyl-5-(pyrrolidin-1-yl)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-methyl-5-pyrrolidin-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNQDORDXJEARH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.